[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
Description
Chemical Name: [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride Synonyms:
- 1-[1-(3-Chlorophenyl)-ethyl]piperidin-4-amine hydrochloride
- N-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride
CAS Number: 1185312-95-1
Molecular Formula: C₁₃H₂₀Cl₂N₂
Molecular Weight: 275.22 g/mol
This compound features a piperidine core substituted with a 3-chlorophenyl ethyl group at the 1-position and a methylamine group at the 3-position, forming a hydrochloride salt.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(piperidin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.ClH/c1-11(13-5-2-6-14(15)8-13)17-10-12-4-3-7-16-9-12;/h2,5-6,8,11-12,16-17H,3-4,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGGMWQHKLPFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671347 | |
| Record name | 1-(3-Chlorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-85-9 | |
| Record name | 1-(3-Chlorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride, with the CAS number 1185312-85-9, has gained attention in recent research for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 289.25 g/mol
- CAS Number : 1185312-85-9
Structural Representation
The compound features a piperidine ring that contributes to its pharmacological properties, particularly in modulating neurotransmitter systems and potentially inhibiting tumor growth.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. The inhibition of these enzymes may lead to decreased tumor growth and metastasis.
Key Findings:
- Inhibition of PI3-Kinase : The compound selectively inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kβ, which play significant roles in various cancers, including leukemia and solid tumors .
- Cell Proliferation Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, inducing apoptosis more effectively than standard treatments like bleomycin .
Neuropharmacological Activity
The piperidine structure is associated with various neuropharmacological effects. Compounds similar to this compound have been explored for their potential in treating neurological disorders.
- Dopamine Receptor Modulation : The compound may interact with dopamine receptors, which are implicated in mood regulation and psychostimulant effects. This interaction could provide therapeutic benefits for conditions such as depression or anxiety disorders .
Enzyme Inhibition
The compound has also shown promise in enzyme inhibition studies:
- Acetylcholinesterase Inhibition : It has been noted for its inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease .
Antibacterial Activity
While primarily studied for its anticancer and neuropharmacological properties, preliminary data suggest that it may possess antibacterial activity against certain strains:
- Moderate Antibacterial Effects : The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Summary of Biological Activities
Case Studies
-
Cancer Cell Line Study :
- A study involving FaDu hypopharyngeal tumor cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
-
Neuropharmacology Study :
- In vivo models demonstrated enhanced cognitive function following administration of the compound, suggesting its potential use in neurodegenerative diseases.
Scientific Research Applications
Basic Information
- Chemical Formula : C14H22Cl2N2
- Molecular Weight : 289.25 g/mol
- CAS Number : 1185312-85-9
Structural Characteristics
The compound features a piperidine ring, a chlorinated phenyl group, and an amine functional group, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
Potential Therapeutic Uses :
- The compound's structure suggests it may interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders.
- Its piperidine framework is common in many psychoactive substances, indicating possible applications in pain management or as an antidepressant.
Mechanism of Action :
Research indicates that compounds similar to this one may act as inhibitors or modulators of specific enzymes or receptors involved in neurotransmission. Understanding these interactions can lead to the development of drugs targeting conditions like depression or anxiety.
Synthesis of Analogues
The compound can serve as a precursor in synthesizing more complex molecules with enhanced biological properties. This aspect is crucial for drug discovery and development.
Comparison of Piperidine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride | Chlorinated phenyl group, piperidine ring | Potential analgesic or antidepressant |
| 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride | Similar structure but includes an ethanol moiety | Moderate antibacterial activity |
| 1-(3-Chlorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochloride | Piperidine ring with different substitution pattern | Varying potency in receptor binding |
Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the piperidine ring from suitable precursors. |
| 2 | Amination | Introduction of the amino group onto the piperidine ring. |
| 3 | Substitution | Reaction with chlorinated benzene derivatives to attach the chlorinated phenyl group. |
| 4 | Hydrochloride Formation | Final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt. |
Case Study 1: Neurological Research
A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing that modifications in the phenyl group could enhance binding affinity and selectivity for specific receptor subtypes. This finding supports further exploration of this compound as a potential therapeutic agent.
Case Study 2: Pain Management
Research has shown that compounds with similar structures exhibit analgesic properties in animal models. The mechanism involves modulation of pain pathways through interaction with opioid receptors, suggesting that this compound could be developed for pain relief therapies.
Chemical Reactions Analysis
Coupling Reactions for Functionalization
The 3-chlorophenyl group enables cross-coupling reactions:
-
Suzuki-Miyaura coupling : Pd-catalyzed coupling of bromide intermediates (e.g., 3e ) with heterocycles (e.g., 4-methyl-2-acetaminothiazole) yields biaryl derivatives .
-
HATU-mediated amidation : Carboxylic acids (e.g., 22 , 26 ) react with alkylamines to form N-alkylcarboxamides (e.g., 30–35 ) .
Example :
Conditions: Room temperature, 16–24 h .
Hydrolysis and Salt Formation
-
Ester hydrolysis : Basic hydrolysis of esters (e.g., 73 , 80 ) to carboxylic acids (e.g., 22 , 26 ) using NaOH or LiOH .
-
HCl salt formation : The free base is treated with HCl in methanol, followed by vacuum drying to isolate the hydrochloride salt .
Critical parameters :
-
Crystallization from aqueous HCl ensures high purity.
Heterocycle Functionalization
The piperidine nitrogen participates in heterocycle synthesis:
-
Urea/sulfonamide formation : Reaction with isocyanates or sulfonyl chlorides introduces polar groups (e.g., 59 , 60 ) .
-
Pyridine derivatives : Coupling with pyridin-3-ylmethyl groups via methylene bridges enhances bioactivity .
Data for heterocyclic derivatives :
| Compound | IC50 (nM) | LogP | Reference |
|---|---|---|---|
| 7w | 1.8 | 3.2 | |
| 60 | <1 | 4.9 |
Nucleophilic Substitution and Reductive Amination
-
Chloride displacement : The 3-chloro-phenyl group undergoes substitution with amines (e.g., cyclopropylmethylamine) under mild acidic conditions .
-
Reductive amination : Ketones (e.g., cyclohexanone) react with amines in the presence of NaBH3CN to form secondary amines .
Example :
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:
Pharmacological Activity
- Target Compound : The 3-chlorophenyl group and piperidine core are common in psychoactive agents (e.g., antipsychotics). The ethyl linker may prolong half-life by resisting metabolic cleavage .
- Imp.
- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine : Nitro groups are associated with prodrug activation mechanisms, possibly targeting nitroreductase-expressing tissues .
Physicochemical Properties
| Property | Target Compound | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine | Imp. F (Piperazine) |
|---|---|---|---|
| Molecular Weight | 275.22 | 297.73 | 315.67 |
| ClogP | ~2.8 (estimated) | ~1.5 (nitro reduces lipophilicity) | ~2.1 (piperazine increases solubility) |
| Water Solubility | Moderate | High (nitro and methoxy groups) | High (piperazine core) |
- Target Compound : Moderate lipophilicity (ClogP ~2.8) balances blood-brain barrier penetration and metabolic stability.
- C-(3-Chloro-phenyl)-C-phenyl-methylamine : Higher ClogP (~3.5) due to dual aromatic rings, increasing CNS penetration but risking off-target effects .
Preparation Methods
Alkylation of Piperidin-3-ylmethyl Amine Derivatives
One common approach involves the reaction of piperidin-3-ylmethyl amine or its protected derivatives with 1-(3-chlorophenyl)ethyl halides or mesylates under basic conditions. For example, the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent followed by reaction with a 3-(3-chlorophenyl)ethyl mesylate derivative leads to the desired intermediate. This method avoids the use of toxic phase transfer catalysts and operates efficiently at room temperature (20-25°C), reducing impurity formation and improving purity profiles suitable for pharmaceutical use.
Reductive Amination
Another key synthetic step is reductive amination, where the aldehyde derivative of the 1-(3-chloro-phenyl)-ethyl moiety is reacted with piperidin-3-ylmethyl amine under mild conditions using sodium triacetoxyborohydride as a reducing agent. This reaction is typically performed in mixed solvents such as dichloromethane and methanol at room temperature, providing high selectivity and yield for the secondary amine product.
Salt Formation (Hydrochloride Salt)
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system, often involving solvent-anti solvent techniques or crystallization methods to obtain the pure hydrochloride salt form. This step enhances the compound's stability, solubility, and suitability for pharmaceutical formulation.
Reaction Conditions and Optimization
Purification Techniques
- Avoidance of Chromatography: Industrial processes aim to avoid column chromatography due to solvent use and environmental impact. Instead, crystallization and molecular distillation are preferred.
- Molecular Distillation: Due to the high boiling point of intermediates (~180°C under vacuum), molecular distillation is used but is limited industrially.
- Solvent-anti Solvent Crystallization: Used for salt formation to obtain pure crystalline hydrochloride salt with controlled polymorphs.
- RP-HPLC: Used in research scale for purification of intermediates, especially after reductive amination.
Research Findings and Comparative Analysis
- The process described in patent WO2007006708A1 offers a significant improvement over older methods by eliminating toxic phase transfer catalysts and lowering reaction temperatures, resulting in fewer impurities and better suitability for pharmaceutical salt preparation.
- The reductive amination route provides a mild and selective method to introduce the amine functionality with high yield and purity.
- Crystallization techniques for hydrochloride salt formation have been optimized to yield stable and pharmaceutically acceptable forms.
- Industrial feasibility is enhanced by avoiding complex chromatographic purifications and using scalable solvent systems.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|---|
| Alkylation with mesylate | Sodium hydride, 3-(3-chlorophenyl)ethyl mesylate | Room temperature, no phase transfer catalyst | Requires aprotic solvents | High |
| Reductive amination | Aldehyde intermediate, sodium triacetoxyborohydride | Mild, selective, high yield | Requires careful handling of reagents | Moderate to high |
| Salt formation (hydrochloride) | HCl in solvent system | Improves stability and purity | Polymorph control needed | High |
| Purification | Crystallization, molecular distillation | Avoids chromatography | Molecular distillation equipment needed | Moderate |
Q & A
Basic Research Question
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and piperidine moieties, confirming stereochemistry .
- Purity Analysis :
How can computational methods predict the compound’s reactivity and guide synthetic optimization?
Advanced Research Question
- Reaction Pathway Modeling : Tools like density functional theory (DFT) simulate transition states and activation energies for substitution or redox reactions. For example, ICReDD’s quantum chemical calculations predict regioselectivity in piperidine functionalization .
- Retrosynthetic Analysis : AI platforms (e.g., Template_relevance Reaxys) propose feasible routes by cross-referencing databases of analogous reactions, prioritizing high-yield pathways .
- Solvent Optimization : COSMO-RS simulations evaluate solvent effects on reaction kinetics, suggesting polar aprotic solvents (e.g., DMF) for improved nucleophilicity .
What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Advanced Research Question
- Target Binding Assays :
- Radioligand Displacement : Competes with known ligands (e.g., σ-1 receptor antagonists) to quantify binding affinity (IC₅₀) .
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., dopamine D₂), identifying critical hydrogen bonds with the piperidine nitrogen and chlorophenyl group .
- Functional Group Modifications : Systematic substitution of the chlorophenyl or piperidine methyl group evaluates effects on potency. For example, replacing Cl with F alters lipophilicity (logP) and blood-brain barrier penetration .
How can contradictory pharmacological data from different studies be resolved?
Advanced Research Question
- Source Analysis :
- Purity Discrepancies : Contaminants (e.g., unreacted starting materials) may skew bioactivity. Cross-validate purity via HPLC and NMR before biological testing .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability. For instance, inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and consensus trends. For example, conflicting reports on cytochrome P450 inhibition may reflect species-specific metabolism .
What are the thermal stability and degradation profiles of this compound under storage conditions?
Basic Research Question
- Thermal Analysis :
- DSC/TGA : Differential scanning calorimetry (DSC) detects melting points (~200–220°C), while thermogravimetric analysis (TGA) identifies decomposition thresholds (>250°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
